

An In-depth Technical Guide to the Spectral Data of Octanal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **octanal**. Detailed experimental protocols and structured data tables are presented to facilitate the identification and characterization of this compound.

Introduction to Octanal

Octanal (C8H16O), also known as caprylaldehyde, is an eight-carbon saturated aldehyde. It is a colorless liquid with a characteristic fruity odor and is found naturally in citrus oils. **Octanal** is used in the fragrance and flavor industries and serves as a versatile intermediate in organic synthesis. Accurate spectral analysis is crucial for its quality control and for monitoring its presence in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of **octanal** exhibits distinct signals corresponding to the different proton environments in the molecule. The aldehydic proton is significantly deshielded and appears at a characteristic downfield chemical shift.



Table 1: ¹H NMR Spectral Data for **Octanal**

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-1 (-CHO)	9.76	Triplet (t)	1.9
H-2 (-CH ₂ CHO)	2.42	Triplet of doublets (td)	7.4, 1.9
H-3 (-CH ₂ CH ₂ CHO)	1.63	Quintet	7.4
H-4 to H-7 (-CH ₂ -)	1.29	Multiplet	-
H-8 (-CH ₃)	0.88	Triplet (t)	7.0

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the **octanal** molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal, appearing at a significantly downfield chemical shift.

Table 2: 13C NMR Spectral Data for Octanal

C-1 (CHO) 202.9 C-2 43.9 C-3 31.6 C-4 29.2 C-5 29.1 C-6 24.2 C-7 22.5 C-8 14.0	Carbon Assignment	Chemical Shift (δ) in ppm
C-3 31.6 C-4 29.2 C-5 29.1 C-6 24.2 C-7 22.5	C-1 (CHO)	202.9
C-4 29.2 C-5 29.1 C-6 24.2 C-7 22.5	C-2	43.9
C-5 29.1 C-6 24.2 C-7 22.5	C-3	31.6
C-6 24.2 C-7 22.5	C-4	29.2
C-7 22.5	C-5	29.1
	C-6	24.2
C-8 14.0	C-7	22.5
	C-8	14.0



Solvent: CDCl3, Frequency: 100 MHz

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid aldehyde like **octanal** is as follows:

Sample Preparation:

- Dissolve approximately 5-20 mg of the octanal sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
- The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte signals.[1][2]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrument Setup:

- Place the NMR tube in the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

Data Acquisition:

- For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typically, 8 to
 16 scans are sufficient for a sample of this concentration.
- For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify
 the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 128 or
 more) is generally required due to the lower natural abundance of the ¹³C isotope. A
 relaxation delay of 2-5 seconds is recommended for accurate integration, especially for
 quaternary carbons.[3]



• Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

IR Spectral Data

The IR spectrum of **octanal** is characterized by strong absorption bands corresponding to the C=O and C-H vibrations of the aldehyde group.

Table 3: Key IR Absorption Bands for **Octanal**

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
C-H stretch (aldehyde)	2822, 2721	Medium
C-H stretch (aliphatic)	2962, 2925, 2855	Strong
C=O stretch (aldehyde)	1728	Strong
C-H bend (aliphatic)	1465, 1378	Medium

Sample preparation: Neat liquid film

Experimental Protocol for IR Spectroscopy



A typical procedure for obtaining an IR spectrum of a liquid sample like **octanal** is as follows:

- Sample Preparation:
 - Place one or two drops of the neat (undiluted) liquid octanal onto the surface of a salt plate (e.g., NaCl or KBr).[4][5]
 - Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
- Instrument Setup:
 - Place the salt plate assembly in the sample holder of the IR spectrometer.
 - Ensure the instrument's beam path is clear.
- Data Acquisition:
 - Acquire a background spectrum of the empty instrument to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding frequencies in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.



Mass Spectral Data

The electron ionization (EI) mass spectrum of **octanal** shows a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the parent molecule.

Table 4: Major Fragment Ions in the Mass Spectrum of Octanal

m/z	Relative Intensity (%)	Proposed Fragment Ion
41	100	[C ₃ H ₅] ⁺
43	95	[C ₃ H ₇] ⁺ or [C ₂ H ₃ O] ⁺
44	85	[C ₂ H ₄ O] ⁺ (McLafferty rearrangement)
57	70	[C4H9]+
70	35	[C5H10] ⁺
84	25	[M - C ₂ H ₄ O] ⁺
128	5	[M] ⁺ (Molecular Ion)

Ionization method: Electron Ionization (EI) at 70 eV

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of a liquid sample like **octanal**, often coupled with gas chromatography (GC), is as follows:

- Sample Introduction (via GC):
 - Prepare a dilute solution of octanal in a volatile organic solvent (e.g., hexane or dichloromethane).
 - \circ Inject a small volume (typically 1 μ L) of the solution into the gas chromatograph.
 - The GC separates the components of the sample, and the octanal peak is then introduced into the mass spectrometer.



· Ionization:

- In the ion source, the gaseous octanal molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]+).

• Fragmentation:

 The molecular ions are energetically unstable and undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.

Mass Analysis:

- The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

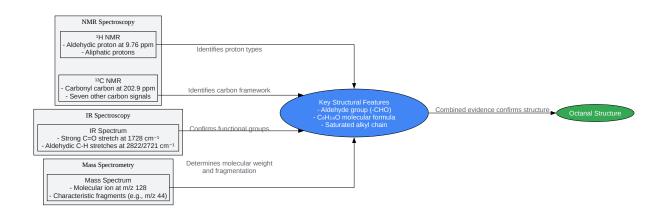
Detection:

- The separated ions are detected, and their abundance is recorded.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Data Interpretation and Structural Elucidation

The combined spectral data provides unambiguous evidence for the structure of **octanal**.





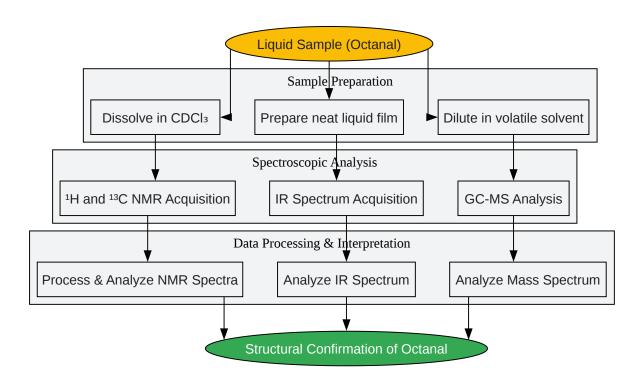
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Caption: Logical workflow for the structural elucidation of **octanal** using combined spectral data.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample such as **octanal**.





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Caption: General experimental workflow for the spectroscopic analysis of a liquid sample.

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